molecular formula C9H15N3O2 B141947 tert-butyl (1-methyl-1H-imidazol-4-yl)carbamate CAS No. 128293-71-0

tert-butyl (1-methyl-1H-imidazol-4-yl)carbamate

Cat. No. B141947
CAS RN: 128293-71-0
M. Wt: 197.23 g/mol
InChI Key: JQTWEANCDMUEKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (1-methyl-1H-imidazol-4-yl)carbamate, also known as Tebufenozide, is a synthetic compound that belongs to the family of insecticides. It is used to control the growth and development of pests in crops, such as fruit trees, vegetables, and ornamental plants. Tebufenozide is a selective insecticide that targets the larvae of lepidopteran insects, such as moths and butterflies. It has gained popularity due to its low toxicity to non-target organisms and its ability to reduce the development of insect resistance.

Scientific Research Applications

Interplay of Strong and Weak Hydrogen Bonds

One of the key scientific applications of tert-butyl (1-methyl-1H-imidazol-4-yl)carbamate derivatives is in the study of hydrogen bonds. Das et al. (2016) synthesized two carbamate derivatives and analyzed their molecular environments using Hirshfeld surfaces and 2D fingerprint plots. The research highlighted how these molecules, connected through hydrogen bonds, can form motifs in structures with multiple molecules in the asymmetric unit, indicating their potential in crystallography and molecular design (Das et al., 2016).

Synthesis and Antibacterial Activity

A study by Prasad (2021) explored the synthesis of novel 1-(8-(ayloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine derivatives, including this compound. This research is significant in developing new compounds with potential antibacterial activity, illustrating the compound's relevance in pharmaceutical chemistry (Prasad, 2021).

Role in Asymmetric Synthesis

Heier et al. (1996) used this compound in the asymmetric synthesis of a dopamine agonist. This study demonstrates the compound's utility in synthesizing complex molecules, particularly those relevant in treating neurological disorders like Parkinson's disease (Heier et al., 1996).

Catalysis and Polymerization Studies

In the field of catalysis and polymerization, Yankey et al. (2014) conducted a study involving this compound derivatives. They synthesized iron complexes and used them as pre-catalysts for the oligomerization and polymerization of ethylene. This research underscores the compound's potential in industrial chemistry and material science (Yankey et al., 2014).

Synthesis of Spirocyclopropanated Analogues

Brackmann et al. (2005) utilized tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate, a derivative of this compound, in the synthesis of spirocyclopropanated analogues of insecticides. This highlights the compound's role in synthesizing agriculturally important chemicals (Brackmann et al., 2005).

properties

IUPAC Name

tert-butyl N-(1-methylimidazol-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)11-7-5-12(4)6-10-7/h5-6H,1-4H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTWEANCDMUEKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN(C=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl (1-methyl-1H-imidazol-4-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl (1-methyl-1H-imidazol-4-yl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-butyl (1-methyl-1H-imidazol-4-yl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-butyl (1-methyl-1H-imidazol-4-yl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-butyl (1-methyl-1H-imidazol-4-yl)carbamate
Reactant of Route 6
tert-butyl (1-methyl-1H-imidazol-4-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.